
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol (5-NFMP) is an organic compound belonging to the family of phenols. It is a colorless, crystalline solid with a melting point of 93-95°C and a boiling point of 230-232°C. It is a highly versatile compound with a wide range of applications in the field of organic synthesis and scientific research. 5-NFMP is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. In addition, it has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal activity.
Wissenschaftliche Forschungsanwendungen
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and toxicology. It has been used in the study of the effects of environmental contaminants on human health, as well as in the study of the structure and function of proteins. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances.
Wirkmechanismus
The mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal activity. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, as well as the activity of certain enzymes involved in the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a highly versatile compound and is widely used in laboratory experiments. It is relatively easy to synthesize, and its properties make it suitable for a variety of applications. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a relatively toxic compound, and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% research. These include further studies into its biochemical and physiological effects, as well as its potential applications in the fields of drug discovery and development. In addition, further research into the synthesis and properties of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved synthetic methods. Finally, further research into the mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved therapeutic agents.
Synthesemethoden
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% can be synthesized via a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide. This reaction produces an ether, which can then be further reacted with a nucleophile, such as a trifluoromethoxy group. The resulting compound is then purified by recrystallization. Other methods, such as the reaction of a phenol with a trifluoromethyl halide, or the reaction of a phenol with an alkylating agent, can also be used to synthesize 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%.
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O2/c18-17(19,20)22-14-9-12(8-13(21)10-14)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNQDHAENLTFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


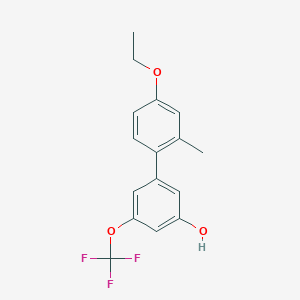
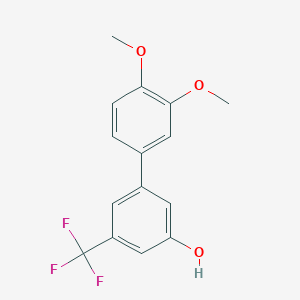
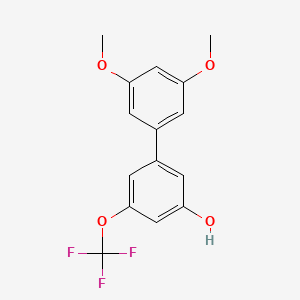
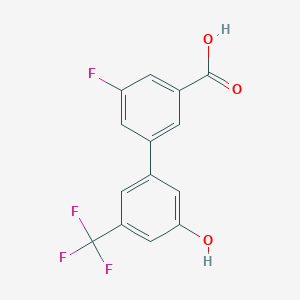

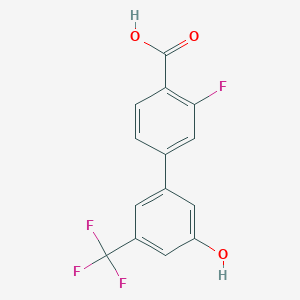


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
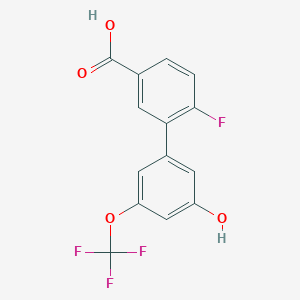
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)

